molecular formula C23H17N3O3S B3708872 N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3708872
M. Wt: 415.5 g/mol
InChI Key: IGNLMBAIFVODIM-UHFFFAOYSA-N
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Description

Compounds like this one, with a thiazole ring and a nitrobenzamide group, are often studied for their potential biological activities. They might have applications in medicinal chemistry due to the presence of these functional groups .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, cyclization, or substitution, using various reagents and catalysts . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its structure. Functional groups like the nitro group, the benzamide group, and the thiazole ring can participate in various chemical reactions. Studies on similar compounds can provide insights into the possible reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through various experimental methods. These properties can influence how the compound behaves in different environments .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where understanding the mechanism of action can help in the design of more effective drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Information about the safety and hazards of a compound is often included in its Material Safety Data Sheet (MSDS) .

Future Directions

The future research directions for a compound like this could include further studies on its synthesis, structure, reactivity, and potential applications. This could involve exploring its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)24-23(30-21)25-22(27)18-9-5-6-10-19(18)26(28)29/h2-14H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNLMBAIFVODIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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